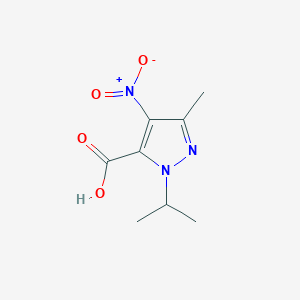![molecular formula C18H19Cl3N2O3S2 B11996626 Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzothiophenring, eine Thienylcarbonylgruppe und eine Trichlorethylamin-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat erfolgt typischerweise in mehreren Schritten:
Bildung des Benzothiophenrings: Der Benzothiophenring kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein Thiophenderivat und ein geeignetes Elektrophil umfasst.
Einführung der Trichlorethylamin-Einheit: Dieser Schritt umfasst die Reaktion des Benzothiophen-Zwischenprodukts mit 2,2,2-Trichlorethylamin unter kontrollierten Bedingungen.
Anlagerung der Thienylcarbonylgruppe: Der letzte Schritt umfasst die Acylierung des Zwischenprodukts mit 2-Thienylcarbonylchlorid in Gegenwart einer Base, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von fortschrittlichen Katalysatoren, Hochdurchsatzreaktoren und kontinuierlichen Fließsystemen umfassen, um den Syntheseprozess zu optimieren.
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder in verschiedene Formen umzuwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in biologischen Prozessen spielen. Die Wirkungen der Verbindung werden durch die Modulation dieser Zielstrukturen vermittelt, was zu Veränderungen in zellulären Signalwegen und Funktionen führt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-({2,2,2-Trichlor-1-[(4-Nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat
- Ethyl-2-({2,2,2-Trichlor-1-[(3-Nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat
- Ethyl-2-({2,2,2-Trichlor-1-[(4-Methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat
Einzigartigkeit
Ethyl-2-({2,2,2-Trichlor-1-[(2-Thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist aufgrund des Vorhandenseins der Thienylcarbonylgruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise unterschiedliche Substituenten aufweisen, was zu Abweichungen in ihrer Reaktivität und Anwendung führt.
Eigenschaften
Molekularformel |
C18H19Cl3N2O3S2 |
|---|---|
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
ethyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19Cl3N2O3S2/c1-2-26-16(25)13-10-6-3-4-7-11(10)28-15(13)23-17(18(19,20)21)22-14(24)12-8-5-9-27-12/h5,8-9,17,23H,2-4,6-7H2,1H3,(H,22,24) |
InChI-Schlüssel |
MSORQJJYSAPXDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)



![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)




![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)

